1-(2-(1H-pyrrol-1-yl)thiazole-4-carbonyl)piperidine-4-carboxamide
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Overview
Description
1-(2-(1H-pyrrol-1-yl)thiazole-4-carbonyl)piperidine-4-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets in various ways, leading to different biological outcomes . For instance, some imidazole derivatives have been found to inhibit the growth of bacteria and fungi, while others have been found to suppress inflammation or tumor growth .
Biochemical Pathways
It’s known that similar compounds can affect a wide range of biochemical pathways, leading to various downstream effects . For example, some imidazole derivatives have been found to inhibit the synthesis of certain proteins in bacteria, leading to their death .
Pharmacokinetics
A study on similar compounds found them to be suitable drug candidates according to their druglikeness and theoretical pharmacokinetic profiles .
Result of Action
Similar compounds have been found to induce apoptosis in certain cancer cell lines , suggesting that this compound may have similar effects.
Action Environment
It’s known that factors such as ph, temperature, and the presence of other substances can affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1H-pyrrol-1-yl)thiazole-4-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactionsThe final step involves the coupling of the thiazole-pyrrole intermediate with piperidine-4-carboxamide under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(1H-pyrrol-1-yl)thiazole-4-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1-(2-(1H-pyrrol-1-yl)thiazole-4-carbonyl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrole ring structure and exhibit similar biological activities.
Thiazole derivatives: These compounds share the thiazole ring structure and are often studied for their medicinal properties.
Uniqueness: 1-(2-(1H-pyrrol-1-yl)thiazole-4-carbonyl)piperidine-4-carboxamide is unique due to its combination of pyrrole and thiazole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
IUPAC Name |
1-(2-pyrrol-1-yl-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c15-12(19)10-3-7-17(8-4-10)13(20)11-9-21-14(16-11)18-5-1-2-6-18/h1-2,5-6,9-10H,3-4,7-8H2,(H2,15,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYFJZJMNQVVHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CSC(=N2)N3C=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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